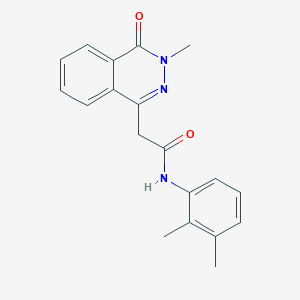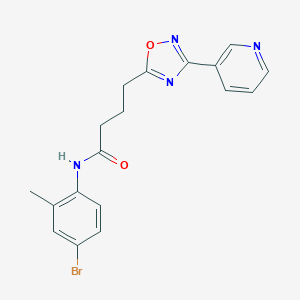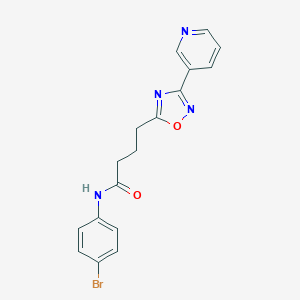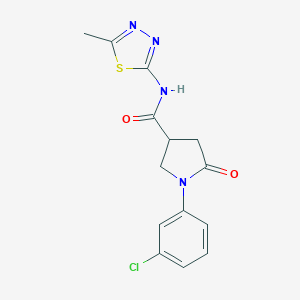
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, also known as DTA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields.
作用机制
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is not yet fully understood. However, studies suggest that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide may act by inhibiting specific signaling pathways involved in cell proliferation, apoptosis, and immune cell function.
Biochemical and Physiological Effects
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and modulation of immune cell function. These effects are dependent on the concentration of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide and the specific cell type being studied.
实验室实验的优点和局限性
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its potential to target specific signaling pathways. However, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide also has limitations, including its low solubility in water and the need for specific conditions for synthesis.
未来方向
Future research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could include studies on its potential applications in other research fields, such as cardiovascular disease and infectious diseases. Additionally, further studies on the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could provide insight into its potential therapeutic applications. Finally, research on the optimization of synthesis methods and the development of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide analogs could lead to the discovery of more potent and selective compounds.
In conclusion, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel compound with potential applications in various research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide could lead to the discovery of new therapeutic agents and contribute to the advancement of scientific knowledge.
合成方法
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,5-dibromo-1H-1,2,4-triazole with N-(3,4,5-trimethoxyphenyl)acetamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to achieve high yield and purity of the final product.
科学研究应用
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has shown promising results as a potential anticancer agent, inhibiting the growth of cancer cells in vitro and in vivo. In neuroscience, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In immunology, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential to modulate immune cell function and cytokine production.
属性
产品名称 |
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
|---|---|
分子式 |
C13H14Br2N4O4 |
分子量 |
450.08 g/mol |
IUPAC 名称 |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C13H14Br2N4O4/c1-21-8-4-7(5-9(22-2)11(8)23-3)16-10(20)6-19-13(15)17-12(14)18-19/h4-5H,6H2,1-3H3,(H,16,20) |
InChI 键 |
NATLWIKXRSIWCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=NC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-mesitylbutanamide](/img/structure/B277408.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]butanamide](/img/structure/B277410.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277411.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277412.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277414.png)




![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)
![1-(3-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277425.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)